molecular formula C13H9BrN2 B183163 2-(4-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 34658-66-7

2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Cat. No. B183163
CAS RN: 34658-66-7
M. Wt: 273.13 g/mol
InChI Key: GRZUOGFRIHABDK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C13H9BrN2 and a molecular weight of 273.13 g/mol .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A highly efficient copper-catalyzed one-pot sequential approach has been developed for the synthesis of azole-fused imidazo[1,2-a]pyridines . Another method involves the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide through palladium-catalyzed CO insertion and C-H bond activation .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine has been analyzed using various techniques. The compound has a linear formula of C13H9BrN2 . The InChI string is InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H . The Canonical SMILES string is C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals due to their wide range of applications in various branches of chemistry . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine include a molecular weight of 273.13 g/mol , a XLogP3-AA of 4.1 , and a topological polar surface area of 17.3 Ų . The compound is a solid with a melting point of 216-220 °C .

Scientific Research Applications

  • Medicinal Chemistry

    • Imidazo[1,2-a]pyridines, including “2-(4-Bromophenyl)imidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
    • They are important fused bicyclic 5–6 heterocycles .
  • Material Science

    • Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
  • Pharmaceuticals, Agrochemicals, and Dyestuff

    • “2-(4-Bromophenyl)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .
  • Synthesis of Imidazo[1,2-a]pyridines

    • Imidazo[1,2-a]pyridines, including “2-(4-Bromophenyl)imidazo[1,2-a]pyridine”, can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

    • “2-(4-Bromophenyl)imidazo[1,2-a]pyridine” can be synthesized using metal-free direct synthesis methods .
    • This method is eco-friendly and has been applied in the preparation of important drugs and promising drug candidates .
  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Heteroaromatic Organic Compound

    • Imidazo[1,2-a]pyridine, including “2-(4-Bromophenyl)imidazo[1,2-a]pyridine”, is a prominent heteroaromatic organic compound .
    • It has a large diversity of applications in fields such as medicinal chemistry, clinical drugs or agricultural chemicals .
  • Radical Reactions

    • Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Safety And Hazards

2-(4-Bromophenyl)imidazo[1,2-a]pyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Recent progress in the synthesis of imidazo[1,2-a]pyridines has focused on metal-free direct synthesis . The ecological impact of the methods and the mechanistic aspects are being emphasized . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is aimed at improving the ecological impact of the classical schemes .

properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZUOGFRIHABDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347590
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Bromophenyl)imidazo[1,2-a]pyridine

CAS RN

34658-66-7
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolving 15 g (54 mmol) of 4-bromoacetophenone and 5.2 g (55 mmol) of 2-aminopyridine into 100 milliliter of ethanol, adding 7.0 g of sodium hydroxide, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, resultant crystals were separated with filtration, washed with water and ethanol, thereby obtaining 12.5 g of 2-(4-bromo-phenyl)-imidazo [1,2-a] pyridine (yield: 85%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.0 g (11 mmol) of 2-aminopyridine, 3.0 g (11 mmol) of 4-bromophenacyl bromide, and 1.9 g (14 mmol) of sodium hydrogen carbonate were put in a 50 mL three-neck flask, and the air in the flask was replaced with nitrogen. This mixture was added with 10 mL of ethanol, and then heated and stirred at 80° C. for six hours. After the stirring, the mixture was added with water and subjected to suction filtration to give a solid. The obtained solid was washed with water and methanol in this order, whereby 2.3 g of the target white solid was obtained in a yield of 76%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods III

Procedure details

15 g (54 mmol) of 4-bromophenacyl bromide and 5.2 g (55 mmol) of 2-aminopyridine were dissolved in 100 mL of ethanol. Then, 7.0 g of sodium hydrogen carbonate was added, and the resultant was heated under reflux for 6 hours. After completion of the reaction, generated crystals were filtered out, washed with water and ethanol, whereby 12.5 g (yield 85%) of 2-(4-bromophenyl)-imidazo[1,2-a]pyridine was obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
HA Khamees, K Chaluvaiah… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title imidazo[1,2-a] pyridine derivative, C13H8Br2N2, was synthesized via a single-step reaction method. The title molecule is planar, showing a dihedral angle of 0.62 (17) between …
Number of citations: 14 scripts.iucr.org
MA Ismail, R Brun, T Wenzler, FA Tanious… - Journal of Medicinal …, 2004 - ACS Publications
2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt (7) was synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]…
Number of citations: 142 pubs.acs.org
KJ Sallom - 2019 - researchgate.net
A series of imidazo [1, 2-a] pyridine derivatives were obtained from the work that was conducted in this research. Firstly; reaction of 2-amino pyridine with (4-phenyl phenacyl bromide) …
Number of citations: 6 www.researchgate.net
N Nagarajan, G Velmurugan, A Prakash… - Chemistry–An Asian …, 2014 - Wiley Online Library
A search for novel organic luminogens led us to design and synthesize some N‐fused imidazole derivatives based on imidazo[1,2‐a]pyridine as the core and arylamine and imidazole …
Number of citations: 56 onlinelibrary.wiley.com
H Tomoda, T Hirano, S Saito, T Mutai… - Bulletin of the Chemical …, 1999 - journal.csj.jp
In order to search for novel fluorescent organic compounds, 20 derivatives of imidazo[1,2-a]pyridine (1) were synthesized, and their fluorescent properties were studied. Though the …
Number of citations: 98 www.journal.csj.jp
N Al-lami, KJ Salom - Journal of Pharmaceutical Sciences and …, 2019 - researchgate.net
New series of 3-substituted heterocyclic compounds containing bridge head nitrogen were synthesised through multi--step reactions. In order to prepare the starting 2-substituted …
Number of citations: 17 www.researchgate.net
H Jiang, D Guo, Y Zhang, QP Shen, S Tang, J You… - …, 2020 - thieme-connect.com
By using pyridinium tribromide as the bromo source, an efficient and practical protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted and Na …
Number of citations: 15 www.thieme-connect.com
PS Bhale, SB Dongare, UB Chanshetti - Research Journal of Chemical …, 2013 - isca.me
A series of chalcones were prepared by reacting various acetophenones with 2-(4-bromophenyl) imidazo [1, 2-a] pyridine-3-carbaldehyde in the presence of alcoholic alkali. The …
Number of citations: 34 www.isca.me
Z Seferoğlu, H Ihmels, E Şahin - Dyes and Pigments, 2015 - Elsevier
A series of novel fluorescent arylstyrylimidazo[1,2-a]pyridines was synthesized and fully characterized. All styryl derivatives have an E-configuration of the vinyl double bond as …
Number of citations: 39 www.sciencedirect.com
HY Saeed, DS Wagare, M Shaikh… - Current Microwave …, 2020 - ingentaconnect.com
Objective: A simple and highly efficient microwave-promoted procedure for the synthesis of imidazo[1,2-a]pyridine derivatives from the reaction of aromatic ketones, N-bromosuccinimide…
Number of citations: 2 www.ingentaconnect.com

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